N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide
Description
N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide is a structurally complex acetamide derivative featuring a pyrazole-thiophene hybrid scaffold. The compound integrates a 3,5-dimethylpyrazole moiety, a thiophen-3-yl group, and a 4-ethoxyphenylacetamide chain. Pyrazole rings are known for their versatility in medicinal chemistry due to hydrogen-bonding capabilities, while thiophene contributes to π-π interactions and solubility modulation.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-4-26-19-7-5-17(6-8-19)12-21(25)22-13-20(18-9-10-27-14-18)24-16(3)11-15(2)23-24/h5-11,14,20H,4,12-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMGGVIXBREIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indazole-Based Acetamides
Compounds such as 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) () share the 4-ethoxyphenylacetamide backbone but replace the pyrazole-thiophene unit with an indazole core. Indazole derivatives are often synthesized via Buchwald-Hartwig amination or palladium-catalyzed coupling (e.g., using Pd2(dba)3 and BINAP ligands) . Compared to the target compound, indazole analogs exhibit:
Thiazole-Containing Acetamides
N-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-[(4-fluorophenyl)sulfanyl]acetamide () replaces the thiophene ring with a thiazole group. Key differences include:
- Synthetic routes : Thiazole rings are often constructed via Hantzsch synthesis, whereas thiophene derivatives may require cross-coupling reactions .
Halogen-Substituted Analogs
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () highlights the impact of halogenation:
- Crystal packing : Chlorine atoms induce stronger van der Waals interactions and N–H⋯N hydrogen bonds (R₂²(8) motif), improving crystallinity and stability .
Pyrazole Derivatives with Fluorinated Substituents
Compound 189 () features difluoromethylpyrazole and chlorinated indazole groups. Fluorination typically:
- Increases metabolic stability : C–F bonds resist oxidative degradation.
- Alters steric effects : Difluoromethyl groups may hinder rotational freedom compared to methyl groups in the target compound .
Implications for Drug Design
- Pyrazole vs. indazole : Indazole cores may offer superior bioactivity but require more complex synthesis.
- Thiophene vs. thiazole : Thiazole improves solubility, while thiophene enhances aromatic interactions.
- Substituent effects : Ethoxy groups balance lipophilicity, whereas halogens or fluorinated groups optimize binding and stability .
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